REACTION_CXSMILES
|
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].C[Si](C)(C)[C:10]([F:13])([F:12])[F:11]>C1COCC1.F.C([N+](CCCC)(CCCC)CCCC)CCC>[F:11][C:10]([F:13])([F:12])[CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6] |f:3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(CCCC=C)=O
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
F.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
Upon complete transformation of the starting material the reaction mixture was treated with 2M HCl
|
Type
|
ADDITION
|
Details
|
Then, 50 mL of Et2O was introduced
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was additionally extracted with Et2O
|
Type
|
WASH
|
Details
|
the combined organic phases were washed sequentially with a saturated aqueous NaHCO3 solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with MgSO4 and filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant crude residue was purified by column chromatography (silica gel, pentane/Et2O, v/v=8/2)
|
Type
|
ADDITION
|
Details
|
Fractions containing the pure compound
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCCC=C)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |